2-Bromo-4,6-difluorobenzenesulfonyl fluoride

Descripción general

Descripción

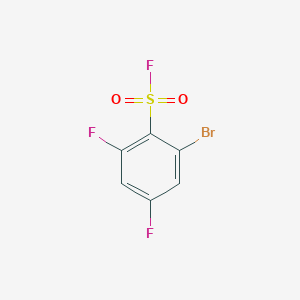

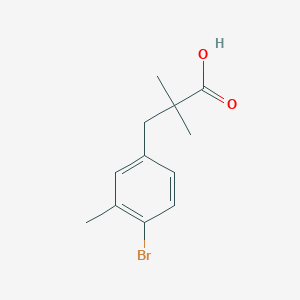

2-Bromo-4,6-difluorobenzenesulfonyl fluoride is a chemical compound with the molecular formula C6H2BrF3O2S . It has a molecular weight of 275.05 . The compound is used in the assembly of -SO2- linked small molecules with proteins or nucleic acids .

Molecular Structure Analysis

The InChI code for 2-Bromo-4,6-difluorobenzenesulfonyl fluoride is 1S/C6H2BrF3O2S/c7-4-1-3(8)2-5(9)6(4)13(10,11)12/h1-2H . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

The sulfonyl fluoride motif in 2-Bromo-4,6-difluorobenzenesulfonyl fluoride can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .Physical And Chemical Properties Analysis

The compound is in liquid form . It has a refractive index of n/D 1.5133 and a density of 1.8965 at 25°C .Aplicaciones Científicas De Investigación

Fluorination and Organic Synthesis

2-Bromo-4,6-difluorobenzenesulfonyl fluoride is a compound with potential uses in various fluorination techniques and organic synthesis processes. For instance, its structure is indicative of its role in the synthesis of complex fluorinated compounds. Fluorine atoms in such compounds can profoundly alter the biological activities of molecules, leading to their extensive use in drug design and other fields. The compound can be involved in reactions utilizing elemental fluorine, such as nucleophilic, radical, and electrophilic fluorinations. These fluorination techniques are instrumental in introducing fluorine atoms into organic molecules, leading to the formation of various fluorinated organic compounds (Rozen, 2005).

Transition Metal Fluoride Complexes

Transition metal fluoride complexes, which include compounds like 2-Bromo-4,6-difluorobenzenesulfonyl fluoride, have shown potential in catalytic applications. They are particularly interesting for C-F bond activation and fluorocarbon functionalization. These complexes have been utilized in the hydrodefluorination of fluorocarbons, indicating their role in reactions involving C-F bond activation and demonstrating their potential for further applications in organometallic chemistry and catalysis (Vela et al., 2005).

Applications in Solvent Systems and Catalysis

Compounds such as 2-Bromo-4,6-difluorobenzenesulfonyl fluoride are also recognized for their roles in solvent systems for conducting organometallic chemistry and transition-metal-based catalysis. The fluorine substituents in these compounds typically reduce the ability to donate π-electron density, allowing them to be used as essentially non-coordinating solvents or as readily displaced ligands. This attribute makes them valuable in reactions where control over the coordination environment of the metal center is crucial. Such reactions include C-H and C-F bond activation reactions induced by reactive transition metal complexes (Pike et al., 2017).

Biodegradation and Environmental Implications

The study of the biodegradation of difluorobenzenes, which are structurally related to 2-Bromo-4,6-difluorobenzenesulfonyl fluoride, provides insights into the environmental impact and degradation pathways of such compounds. Understanding the microbial capacity to degrade and defluorinate compounds like 2-Bromo-4,6-difluorobenzenesulfonyl fluoride is crucial for assessing their environmental fate and designing strategies for bioremediation. Strains capable of degrading and defluorinating these compounds can play a significant role in mitigating the environmental impact of fluorinated organic compounds (Moreira et al., 2009).

Safety And Hazards

The compound causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection . It should be used only outdoors or in a well-ventilated area .

Direcciones Futuras

The sulfonyl fluoride motif in 2-Bromo-4,6-difluorobenzenesulfonyl fluoride can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers . This suggests potential future directions in the development of new chemical reactions and the synthesis of complex molecules.

Propiedades

IUPAC Name |

2-bromo-4,6-difluorobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3O2S/c7-4-1-3(8)2-5(9)6(4)13(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQJPKWCZMLUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)S(=O)(=O)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,6-difluorobenzenesulfonyl fluoride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B1381306.png)

![5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1381311.png)

![(6aS,9aR)-tert-butyl 2-(methylsulfonyl)-6a,7,9,9a-tetrahydropyrrolo[3',4':5,6]thiopyrano[4,3-d]pyrimidine-8(5H)-carboxylate 6,6-dioxide](/img/structure/B1381315.png)

![3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1381320.png)